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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and

physicochemical data for the heterocyclic compound 3-(Bromomethyl)pyridazine (CAS No.

60023-36-1). Due to the limited availability of published experimental spectra for this specific

molecule, this document also presents predicted spectroscopic characteristics based on its

chemical structure and data from analogous compounds. Detailed, generalized experimental

protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are included to assist researchers in the characterization of this and

similar molecules.

Physicochemical Properties
3-(Bromomethyl)pyridazine, with the molecular formula C₅H₅BrN₂, is a heterocyclic aromatic

compound.[1][2] Below is a summary of its key physicochemical properties.
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Property Value Reference

CAS Number 60023-36-1 [1][2]

Molecular Formula C₅H₅BrN₂ [1][2]

Molecular Weight 173.01 g/mol [1][2]

Appearance Colorless liquid [1]

Boiling Point 293.8 °C at 760 mmHg [1]

Density 1.641 g/cm³ [1]

Flash Point 131.5 °C [1]

Melting Point 64.5 °C [1]

Spectroscopic Data (Predicted)
While specific experimental spectra for 3-(Bromomethyl)pyridazine are not readily available

in public databases, its spectroscopic characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons

on the pyridazine ring and the bromomethyl group. The pyridazine ring protons will likely

appear in the aromatic region (δ 7.0-9.0 ppm) and will exhibit splitting patterns due to coupling

with adjacent protons. The methylene protons of the bromomethyl group are expected to

appear as a singlet in the range of δ 4.5-5.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon

atoms in the molecule. The carbons of the pyridazine ring are expected in the range of δ 120-

160 ppm, while the carbon of the bromomethyl group will likely appear further upfield, around δ

30-40 ppm.
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¹H NMR (Predicted)

Chemical Shift (ppm) Multiplicity

~8.8 - 9.2 Doublet of doublets

~7.6 - 8.0 Doublet of doublets

~7.4 - 7.8 Doublet of doublets

~4.7 Singlet

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~150 - 155 C-3

~148 - 152 C-6

~125 - 130 C-4

~120 - 125 C-5

~30 - 35 -CH₂Br

Infrared (IR) Spectroscopy
The IR spectrum of 3-(Bromomethyl)pyridazine is expected to exhibit characteristic

absorption bands corresponding to its functional groups.
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IR Absorption (Predicted)

Wavenumber (cm⁻¹) Functional Group

3100-3000 C-H stretching (aromatic)

1600-1450 C=C and C=N stretching (aromatic ring)

1450-1400 CH₂ bending

1200-1000 C-N stretching

700-600 C-Br stretching

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 3-(Bromomethyl)pyridazine is expected to show

a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the

presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the

loss of the bromine atom or the entire bromomethyl group.

Mass Spectrometry (Predicted)

m/z Assignment

172/174 [M]⁺

93 [M - Br]⁺

78 [Pyridazine]⁺

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for solid organic

compounds like 3-(Bromomethyl)pyridazine.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to provide a reference point (0 ppm).

Analysis: Transfer the solution to an NMR tube. The analysis is performed in a high-field

NMR spectrometer. For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the

spectral width is typically 0-220 ppm.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,

methylene chloride or acetone).

Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

compound on the plate.

Analysis: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the

spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC).

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 3-(Bromomethyl)pyridazine

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure ElucidationPurity Assessment

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1321611#spectroscopic-data-nmr-ir-ms-of-3-
bromomethyl-pyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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